

# A Comparative Analysis of Enclomiphene and Clomiphene Citrate on Testosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Enclomiphene |           |
| Cat. No.:            | B195052      | Get Quote |

This guide provides an objective comparison of **enclomiphene** citrate and clomiphene citrate, focusing on their effects on testosterone and other key hormonal parameters in men. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.

### Introduction and Mechanism of Action

Clomiphene citrate (CC) is a Selective Estrogen Receptor Modulator (SERM) that has been used off-label for decades to treat male hypogonadism and infertility.[1] It is a racemic mixture of two stereoisomers: **enclomiphene** (the trans-isomer) and zuclomiphene (the cis-isomer), typically in a 62%/38% ratio, respectively.[2][3] **Enclomiphene** citrate (EC) is a purified formulation of the single trans-isomer.[1]

Both compounds act by antagonizing estrogen receptors at the level of the hypothalamus and pituitary gland.[4] This action blocks the normal negative feedback mechanism of estrogen, leading the brain to perceive a low-estrogen state. Consequently, the hypothalamus increases the secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.

The primary pharmacological difference lies in the properties of the two isomers. **Enclomiphene** is a potent estrogen receptor antagonist. In contrast, zuclomiphene is a weak estrogen receptor agonist and possesses a significantly longer half-life (days to weeks)







compared to **enclomiphene** (~10 hours). The accumulation of the estrogenic zuclomiphene isomer during chronic clomiphene citrate therapy is thought to contribute to some of its adverse effects.





Click to download full resolution via product page

Caption: Signaling pathway of SERMs on the Hypothalamic-Pituitary-Gonadal (HPG) axis.



## **Comparative Efficacy on Hormonal Parameters**

Recent studies have directly compared the effects of **enclomiphene** and clomiphene citrate on key hormones. Both medications are effective at increasing total testosterone levels. However, **enclomiphene** demonstrates a more favorable profile concerning estradiol and gonadotropin levels.

A retrospective study by Saffati, Khera, et al. (2024) analyzed 66 hypogonadal men who switched from clomiphene citrate to **enclomiphene** citrate. While both drugs increased testosterone to a similar extent, clomiphene was associated with a significant rise in estradiol, whereas **enclomiphene** use led to a decrease. This difference is critical, as elevated estradiol can contribute to side effects like gynecomastia and mood changes.

Another retrospective study found that while both drugs significantly increased serum total testosterone, only **enclomiphene** treatment resulted in a statistically significant increase in FSH and LH levels.



| Paramete<br>r                     | Baseline<br>(Pre-<br>Clomiphe<br>ne) | Post-<br>Clomiphe<br>ne | Post-<br>Enclomip<br>hene | Clomiphe<br>ne<br>Change | Enclomip<br>hene<br>Change | p-value<br>(CC vs<br>EC<br>Change) |
|-----------------------------------|--------------------------------------|-------------------------|---------------------------|--------------------------|----------------------------|------------------------------------|
| Total<br>Testostero<br>ne (ng/dL) | 302                                  | 400                     | 566                       | +98<br>(median)          | +166<br>(median)           | 0.200                              |
| Estradiol<br>(pg/mL)              | 25.4                                 | 42.9                    | 37.0                      | +17.5<br>(median)        | -5.92<br>(median)          | 0.001                              |
| LH<br>(mIU/mL)                    | 4.8                                  | 7.6                     | 8.8                       | +2.8<br>(median)         | +1.2<br>(median)           | 0.001                              |
| FSH<br>(mIU/mL)                   | 5.3                                  | 7.9                     | 9.0                       | +2.6<br>(median)         | +1.1<br>(median)           | 0.01                               |

Data

synthesize

d from

Saffati,

Kassab,

Orozco

Rendon, et

al. (2024).

The

"Enclomiph

ene

Change"

reflects the

change

from post-

clomiphene

levels.

# **Experimental Protocols**







The data presented in the table above is derived from a retrospective analysis conducted by Saffati, Khera, et al. (2024).

- Study Design: A retrospective review of patient records from a single center between January 2021 and December 2022.
- Patient Population: The study included 66 men with hypogonadism (78% secondary, 22% primary) who were initially treated with clomiphene citrate and subsequently switched to enclomiphene citrate. The mean age was 38.5 years.
- Inclusion Criteria: Patients prescribed clomiphene who later switched to **enclomiphene**.
- Data Collection: Baseline laboratory values (including total testosterone and estradiol) were
  documented before starting clomiphene. Follow-up values were recorded from the last visit
  before stopping clomiphene and from the most recent visit while taking enclomiphene.
  Adverse effects reported by patients were also documented.
- Dosage: Dosages were not explicitly standardized in the publication, reflecting real-world clinical practice. A separate study reported common dosages as 50 mg of clomiphene citrate every other day and 12.5 mg or 25 mg of enclomiphene citrate daily.
- Analysis: Statistical tests were used to compare the changes in hormonal values and the frequency of adverse events between the two treatment periods.





Click to download full resolution via product page

**Caption:** Workflow for a retrospective crossover study comparing CC and EC.





## **Comparative Safety and Side Effect Profile**

The differing pharmacokinetic and pharmacodynamic profiles of the isomers in clomiphene citrate contribute to a distinct difference in side effects compared to pure **enclomiphene**. The accumulation of the estrogenic zuclomiphene is linked to a higher incidence of adverse events with clomiphene citrate.

In the Saffati, Khera, et al. (2024) study, adverse effects were significantly less frequent with **enclomiphene** (13.8% of patients) compared to clomiphene (47% of patients). Statistically significant reductions were noted in reports of:

- Decreased libido (8.6% on EC vs. 33.3% on CC)
- Reduced energy (5.2% on EC vs. 16.7% on CC)
- Mood changes

These findings suggest that **enclomiphene**'s targeted action as a pure estrogen antagonist avoids many of the estrogenic side effects associated with mixed-isomer clomiphene.

#### Conclusion

Both **enclomiphene** citrate and clomiphene citrate effectively increase endogenous testosterone production by stimulating the HPG axis. However, the available evidence indicates that **enclomiphene** citrate offers a superior clinical profile. It provides a comparable increase in testosterone levels while avoiding the significant rise in estradiol seen with clomiphene citrate. This is attributed to the absence of the long-acting, estrogenic zuclomiphene isomer.

For drug development professionals, these findings underscore the value of isomer-specific formulations to optimize therapeutic effects and minimize adverse reactions. **Enclomiphene** citrate represents a more targeted approach for the treatment of secondary hypogonadism, particularly for patients where maintaining a balanced hormonal profile and avoiding estrogenic side effects are priorities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mensreproductivehealth.com [mensreproductivehealth.com]
- 2. maximustribe.com [maximustribe.com]
- 3. news-medical.net [news-medical.net]
- 4. gamedaymenshealth.com [gamedaymenshealth.com]
- To cite this document: BenchChem. [A Comparative Analysis of Enclomiphene and Clomiphene Citrate on Testosterone Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195052#comparative-analysis-of-enclomiphene-and-clomiphene-citrate-on-testosterone-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com